molecular formula C16H20F3N3O2 B5479388 N-ethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N-ethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No.: B5479388
M. Wt: 343.34 g/mol
InChI Key: RFCQPWXNAAHPAU-UHFFFAOYSA-N
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Description

“N-ethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide” is a complex organic compound. It contains several functional groups including an amide, a ketone, a benzyl group, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the trifluoromethyl group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperazine ring. The presence of the trifluoromethyl group could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present. For example, the amide group could participate in condensation or hydrolysis reactions, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present and their arrangement in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with biological receptors or enzymes in a specific way to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some trifluoromethyl compounds are known to be highly reactive or toxic .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action in more detail .

Properties

IUPAC Name

N-ethyl-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O2/c1-2-20-14(23)9-13-15(24)21-7-8-22(13)10-11-5-3-4-6-12(11)16(17,18)19/h3-6,13H,2,7-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQPWXNAAHPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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